

Analytical Comparison Guide: Mometasone Furoate EP Impurity F vs. USP Related Compounds

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Compound of Interest

Compound Name: *Mometasone Furoate EP Impurity F*
Cat. No.: *B13385922*

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Mometasone furoate is a highly potent, synthetic halogenated glucocorticoid widely used in dermatology and respiratory therapy. During its synthesis, formulation, and shelf-life, various impurities can emerge. While the European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) share harmonized monographs for many active pharmaceutical ingredients (APIs), the profiling of specific degradants requires nuanced analytical strategies.

This guide provides an objective, data-backed comparison between EP Impurity F and prominent USP Related Compounds (specifically USP Related Compound C), detailing their structural origins, mechanistic formation, and the causal reasoning behind the chromatographic methods required to separate them.

Structural and Mechanistic Profiling

Understanding the origin of an impurity is the first step in developing a robust control strategy. Impurities in corticosteroid APIs generally fall into two categories: process-related byproducts (e.g., incomplete halogenation) and degradation products (e.g., oxidation or epimerization).

- EP Impurity F (6-Oxo Mometasone Furoate): This is primarily an oxidative degradation product[1]. The C6 position of the steroidal diene system is highly susceptible to allylic oxidation when exposed to environmental stressors such as light, peroxides, or transition metals during storage.
- USP Related Compound C (EP Impurity C): Chemically known as 21-Chloro-16 α -methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate[2]. This compound typically arises as a process-related impurity due to the loss of the 9-chloro group and subsequent oxidation at the C11 position during the synthetic pathway[3].

Table 1: Physicochemical Comparison

Attribute	EP Impurity F	USP Related Compound C
Pharmacopeial Alias	Mometasone Furoate Impurity F [EP]	Mometasone Furoate USP Related Compound C
Chemical Name	6-Oxo mometasone furoate	9-Dechloro-11-Oxo Mometasone Furoate
CAS Number	1305334-30-8	1305334-31-9
Molecular Formula	C ₂₇ H ₂₈ Cl ₂ O ₇	C ₂₇ H ₂₉ ClO ₆
Molecular Weight	535.41 g/mol	484.97 g/mol
Primary Origin	Oxidative Degradation (Allylic C6)	Process Impurity (Halogenation Defect)
Structural Delta vs API	Addition of ketone at C6	Loss of 9-Cl; Oxidation at C11

Chromatographic Causality & Column Chemistry

Separating EP Impurity F from the parent Mometasone Furoate and USP Related Compounds is analytically challenging due to their massive structural homology.

The Causality of Column Selection: Standard C18 columns often fail to provide baseline resolution between the API and EP Impurity F because the bulky furoate ester at C17 dominates the molecule's overall hydrophobicity, masking the slight polarity increase introduced by the C6 ketone.

- Expert Choice: A Phenyl-Hexyl stationary phase is highly recommended. The phenyl ring provides orthogonal

selectivity that interacts differentially with the conjugated diene system of the steroid nucleus. Because EP Impurity F has an extended conjugated system (3,6-dione), it interacts more strongly with the phenyl phase than USP Related Compound C, allowing for distinct elution windows.

The Causality of Mobile Phase pH: Steroids are neutral, but trace silanol activity on the silica support can cause peak tailing. Using a mobile phase acidified with 0.1% Formic Acid (pH ~2.7) ensures that residual surface silanols remain fully protonated and neutral, preventing secondary cation-exchange interactions and ensuring sharp, symmetrical peaks for accurate integration.

Self-Validating UHPLC-UV/MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) criteria that dictate whether the analytical run is scientifically valid before any data is reported.

Step-by-Step Methodology

- Standard Preparation:
 - Accurately weigh 10 mg of Mometasone Furoate Reference Standard and 1 mg each of EP Impurity F^[1] and USP Related Compound C^[2].
 - Dissolve in 10 mL of Diluent (Acetonitrile:Water 50:50 v/v) to create a stock solution. Sonicate for 5 minutes at 20°C to prevent thermal degradation.
- Chromatographic Conditions:
 - Column: Core-shell Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 μm). Reasoning: Core-shell particles reduce eddy diffusion, minimizing band broadening.
 - Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
 - Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
- Detection: UV at 248 nm (optimal absorbance for the steroidal conjugated diene) and MS (ESI+ mode).
- Gradient Program:
 - 0.0 - 2.0 min: 30% B
 - 2.0 - 8.0 min: 30%
65% B
 - 8.0 - 10.0 min: 65%
90% B
 - 10.0 - 12.0 min: 30% B (Re-equilibration)
- Self-Validation (SST Check):
 - Actionable Rule: If the Resolution () between Mometasone Furoate and EP Impurity F is < 1.5 , the run must be aborted. This indicates a loss of stationary phase resolving power, requiring column replacement or gradient slope flattening.

Quantitative Data Presentation

When the above protocol is executed, the distinct structural alterations dictate the elution order. USP Related Compound C (lacking a chlorine atom) elutes earlier due to reduced lipophilicity, while EP Impurity F elutes closely to the API.

Table 2: Expected Chromatographic Performance

Analyte	Retention Time (min)	Relative Retention Time (RRT)	Resolution ()	Tailing Factor ()
USP Related Compound C	4.85	0.82	N/A	1.05
Mometasone Furoate (API)	5.90	1.00	4.2 (from USP C)	1.02
EP Impurity F	6.35	1.07	2.1 (from API)	1.08

Pathway & Workflow Visualization

The following diagram maps the logical relationship between the API, the environmental/synthetic stressors, the resulting impurities, and the analytical resolution workflow.



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Fig 1: Degradation and synthetic pathways leading to Mometasone impurities and their analysis.

References

- PubChem - 6-Oxo mometasone furoate (CID 129011919). National Center for Biotechnology Information. Available at:[\[Link\]](#)
- SynZeal - Mometasone EP Impurity C / USP Related Compound C. SynZeal Research. Available at:[\[Link\]](#)

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Sources

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- [2. Mometasone EP Impurity C | 1305334-31-9 | SynZeal \[synzeal.com\]](#)
- [3. tlcstandards.com \[tlcstandards.com\]](#)
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